molecular formula C14H20N2O3S B14876922 N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-2-sulfonamide

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-2-sulfonamide

Cat. No.: B14876922
M. Wt: 296.39 g/mol
InChI Key: BDOIVQWZZHMIAB-UHFFFAOYSA-N
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Description

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, a sulfonamide group, and a methyl-substituted phenyl ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-3-nitrophenylpropane-2-sulfonamide with pyrrolidinone under controlled conditions. The reaction mixture is often stirred at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion . After the reaction, the mixture is purified using techniques such as flash chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s reactivity.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine-substituted compounds, and various substituted sulfonamides, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to alterations in cellular processes. For example, it may inhibit matrix metalloproteinases, which play a role in tissue remodeling and inflammation . Additionally, it can modulate signaling pathways such as the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)propane-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propane-2-sulfonamide

InChI

InChI=1S/C14H20N2O3S/c1-10(2)20(18,19)15-12-7-6-11(3)13(9-12)16-8-4-5-14(16)17/h6-7,9-10,15H,4-5,8H2,1-3H3

InChI Key

BDOIVQWZZHMIAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C(C)C)N2CCCC2=O

Origin of Product

United States

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